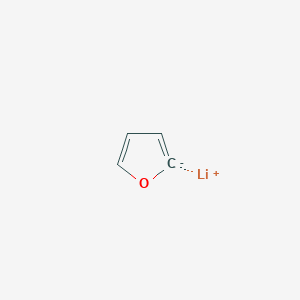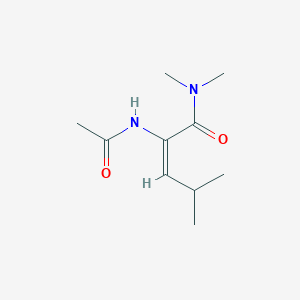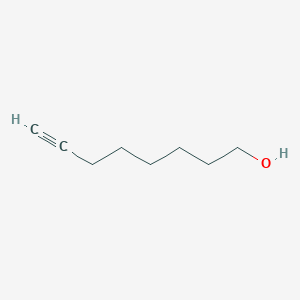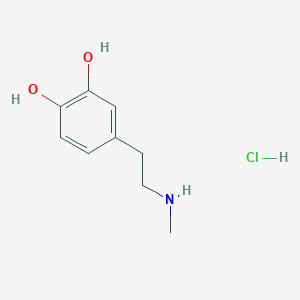
N-Methyldopamine hydrochloride
描述
Presence and Metabolism of N-Methyldopamine
Presence in Human Brains N-Methyldopamine, also known as epinine, has been detected in both parkinsonian and normal human brains, marking its first identification in such a context. This compound is of particular interest due to its structural similarity to neurotoxic compounds known to induce parkinsonism in humans. The study suggests that N-methyldopamine could be a precursor to these neurotoxins through a Pictet-Spengler condensation reaction, offering a potential alternative metabolic pathway that may be relevant to the development of Parkinson's disease .
Synthesis in Rat Brains Further research into the methylation of dopamine-derived compounds has been conducted through in vivo microdialysis studies in rat brains. Specifically, the methylation of (R)-salsolinol, which is derived from dopamine, was observed in various brain regions, with a notably higher concentration in the substantia nigra. This finding is significant as it suggests that N-methylation could be a critical step in increasing the toxicity of certain alkaloids to dopaminergic neurons. Additionally, the study indicates that (R)-salsolinol and its derivatives could be potential neurotoxins due to their structural similarities to known dopaminergic neurotoxins .
Metabolic Pathways in Humans and Rats Another study has identified N-acetyl, 4-O-methyldopa as a major urinary metabolite of L-4-O-methyldopa in both humans and rats. This metabolite's formation suggests alternative metabolic pathways for O-methyl catecholamines, which may differ depending on the position of the methyl group on the aromatic ring. The research raises questions about the extent to which iso-HVA levels in body fluids are indicative of para-O-methylation of dopamine, a process implicated in various neuropsychiatric disorders .
Molecular Structure and Chemical Properties
Molecular Structure Analysis The molecular structure of N-methyldopamine is closely related to that of other catecholamines, with the addition of a methyl group. This structural similarity to neurotoxic compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is crucial for understanding its potential role in neurotoxicity. The studies do not provide a detailed molecular structure analysis, but they imply that the presence of the N-methyl group could be significant in the compound's biological activity .
Chemical Reactions Analysis The Pictet-Spengler condensation reaction mentioned in the first study is a key chemical reaction that could lead to the synthesis of neurotoxic analogues from N-methyldopamine. This reaction pathway highlights the importance of understanding the chemical reactivity of N-methyldopamine in the context of neurodegenerative diseases .
Physical and Chemical Properties Analysis While the provided papers do not delve into the physical and chemical properties of N-methyldopamine in detail, the identification of this compound in human brains and its conversion to other metabolites in rats suggest that it is a biologically active molecule with the ability to cross the blood-brain barrier and undergo enzymatic transformations within the brain .
科学研究应用
Pharmacological Studies
- N-Methyldopamine (epinine) is studied for its pharmacological properties, particularly as a hydrolysis product of ibopamine, a prodrug used in congestive heart failure treatment. A method for determining epinine in plasma and urine involves high-performance liquid chromatography with fluorimetric detection, highlighting its clinical significance in cardiovascular therapies (Boomsma et al., 1992).
Neuroscientific Research
- N-Methyldopamine's effects on cockroach salivary gland cells provide insights into its impact on neurosecretory synapses, contributing to understanding neurotransmission mechanisms (GINSBORG et al., 1976).
Metabolism and Pharmacokinetics
- Research on epinine's metabolic fate and pharmacokinetics after oral administration of its pro-drug ibopamine in humans emphasizes its importance in drug metabolism and therapeutic applications (Gifford et al., 1986).
Clinical Applications in Neurology
- N-Methyldopamine has been identified in parkinsonian and normal human brains, suggesting its potential role in neurological disorders and therapeutic applications (Kajita et al., 1993).
Diagnostic Imaging
- The synthesis and biodistribution of 11C-N-CH3-Dopamine as a cardiac sympathetic nerve imaging agent in animals indicate its potential in diagnostic imaging, particularly for cardiac conditions (He et al., 2015).
Renal Function and Pharmacology
- Ibopamine, a derivative of N-methyldopamine, is studied for its effects on renal blood flow and urinary excretion, demonstrating its potential in clinical nephrology (Stefoni et al., 1981).
安全和危害
未来方向
属性
IUPAC Name |
4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-5-4-7-2-3-8(11)9(12)6-7;/h2-3,6,10-12H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDRZCWRRLKLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211027 | |
| Record name | Methyldopamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Methyldopamine hydrochloride | |
CAS RN |
62-32-8 | |
| Record name | Methyldopamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyldopamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyldopamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyldopamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxyphenethylmethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXYEPINEPHRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV3MG8PAX3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



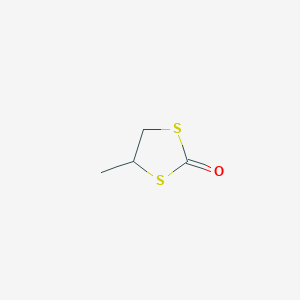
![4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B141386.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B141387.png)

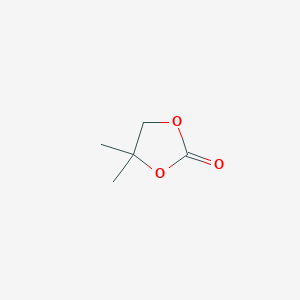
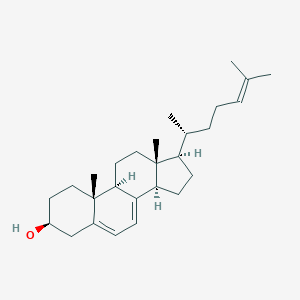
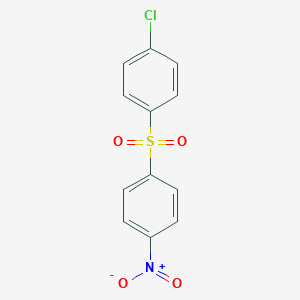
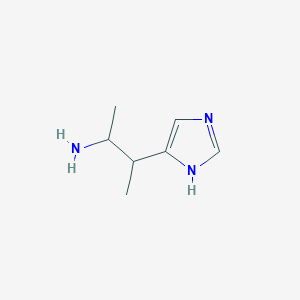
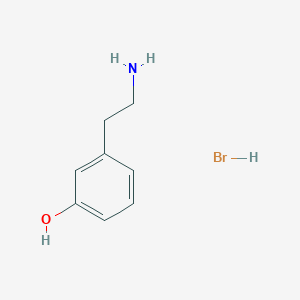
![1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B141408.png)
![N-[(4-bromophenyl)methyl]propan-1-amine](/img/structure/B141409.png)
